3-Chloropyridine-2-sulfonyl fluoride
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Overview
Description
3-Chloropyridine-2-sulfonyl fluoride is a chemical compound . It is related to fluoropyridines, which are known for their interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Synthesis Analysis
The synthesis of sulfonyl fluorides, including 3-Chloropyridine-2-sulfonyl fluoride, has been a topic of interest in recent years. Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . Other methods include the conversion of sulfonic acid sodium salts to sulfonyl fluorides using thionyl fluoride .Chemical Reactions Analysis
Sulfonyl fluorides, including 3-Chloropyridine-2-sulfonyl fluoride, have unique reactivity in organic synthesis. They have been used in various chemical reactions, including direct fluorosulfonylation with fluorosulfonyl radicals . Other reactions include photochemical and electrochemical strategies .Scientific Research Applications
Medicinal Chemistry and Drug Development
a. Sulfonylation Reactions: 3-Chloropyridine-2-sulfonyl fluoride (CPSF) serves as a valuable reagent in sulfonylation reactions. It can introduce sulfonyl groups into various organic molecules, leading to the synthesis of bioactive compounds . Researchers have utilized CPSF to modify drug scaffolds, enhance pharmacokinetics, and improve drug efficacy.
b. Enzyme Inhibition: CPSF derivatives have shown promising inhibitory activity against specific enzymes. For instance, they can target kinases, proteases, or other disease-related enzymes. By blocking these enzymes, CPSF-based compounds may play a role in treating cancer, inflammation, or infectious diseases.
Radiochemistry and Imaging Agents
a. Radiolabeling: CPSF derivatives have been explored for radiolabeling with fluorine-18 (18F). These 18F-labeled compounds serve as positron emission tomography (PET) imaging agents. Researchers use them to visualize specific biological processes, study disease progression, and assess drug distribution in vivo .
Fluorination Strategies
a. Fluorosulfonylation: CPSF contributes to the development of novel fluorosulfonylation methods. These reactions enable the direct introduction of sulfonyl fluoride groups into organic molecules, expanding the toolbox for fluorine chemistry .
Safety and Hazards
Future Directions
Sulfonyl fluorides, including 3-Chloropyridine-2-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science. With the increasing demands for environmental friendliness and sustainability, photochemical and electrochemical strategies have recently emerged as alternative methods for synthesizing diverse sulfonyl fluorides . This suggests a promising future direction for the study and application of 3-Chloropyridine-2-sulfonyl fluoride.
properties
IUPAC Name |
3-chloropyridine-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFNO2S/c6-4-2-1-3-8-5(4)11(7,9)10/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWADGZYVURUDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)S(=O)(=O)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloropyridine-2-sulfonyl fluoride |
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